rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid
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Overview
Description
rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This method allows for the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems enable a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, where its chiral nature is crucial for the production of enantiomerically pure drugs. Additionally, it finds applications in the development of fine chemicals and as a precursor in various organic synthesis reactions .
Mechanism of Action
The mechanism by which rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the compound in its active form. The pathways involved in its mechanism of action are typically related to its role as a building block in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid include other chiral cyclohexane derivatives, such as (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate .
Uniqueness: What sets this compound apart from its similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)/t8-,9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVSUVYRIVXDBK-LPEHRKFASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@@H](C1)C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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